N'-[(Z)-furan-2-ylmethylidene]-6-methylpyridine-3-carbohydrazide
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Overview
Description
N’-[(Z)-furan-2-ylmethylidene]-6-methylpyridine-3-carbohydrazide is a chemical compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicinal chemistry, coordination chemistry, and material science. This compound, in particular, has garnered attention due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-furan-2-ylmethylidene]-6-methylpyridine-3-carbohydrazide typically involves the condensation reaction between furan-2-carbaldehyde and 6-methylpyridine-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-furan-2-ylmethylidene]-6-methylpyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Reduced hydrazone derivatives.
Substitution: Substituted furan derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’-[(Z)-furan-2-ylmethylidene]-6-methylpyridine-3-carbohydrazide involves its interaction with biological targets such as enzymes and DNA. The compound can bind to metal ions, forming complexes that can interact with DNA through intercalation or groove binding. This interaction can disrupt the normal function of DNA, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N’-[(Z)-furan-2-ylmethylidene]-1,3-benzothiazole-2-carbohydrazone: Similar structure with a benzothiazole ring instead of a pyridine ring.
N’-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide: Similar structure with an additional furan ring.
Uniqueness
N’-[(Z)-furan-2-ylmethylidene]-6-methylpyridine-3-carbohydrazide is unique due to the presence of both furan and pyridine rings, which can provide distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H11N3O2 |
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Molecular Weight |
229.23 g/mol |
IUPAC Name |
N-[(Z)-furan-2-ylmethylideneamino]-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C12H11N3O2/c1-9-4-5-10(7-13-9)12(16)15-14-8-11-3-2-6-17-11/h2-8H,1H3,(H,15,16)/b14-8- |
InChI Key |
QTLIWLDDIFNCLS-ZSOIEALJSA-N |
Isomeric SMILES |
CC1=NC=C(C=C1)C(=O)N/N=C\C2=CC=CO2 |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NN=CC2=CC=CO2 |
Origin of Product |
United States |
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